Home > Products > Screening Compounds P10011 > N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide -

N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Catalog Number: EVT-4895379
CAS Number:
Molecular Formula: C16H9Cl2N3O2S2
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide belongs to a class of compounds known as rhodanine-3-acetamide derivatives. [] These compounds are characterized by the presence of a rhodanine ring, a thiazolidine ring with a thioxo group at the 2-position and an oxo group at the 4-position. The specific compound is further substituted with a 2,4-dichlorobenzylidene group at the 5-position of the rhodanine ring and a nicotinamide group attached to the nitrogen atom of the thiazolidine ring.

2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Analogues

Compound Description: This group encompasses a series of fifteen small molecule analogues built upon a 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide scaffold. The key structural variation within this series lies in the functional group substitutions on the 5-benzylidene ring of the rhodanine core. These compounds were synthesized and characterized using spectroscopic techniques including IR, 1H NMR, 13C NMR, and ESI Mass spectrometry. []

Relevance: These analogues share the core rhodanine structure with N-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide. Both the target compound and these analogues feature a benzylidene substituent at the 5-position of the rhodanine ring, although the specific substituents on the benzylidene ring differ. This structural similarity suggests that these analogues may offer insights into structure-activity relationships and potential biological activities associated with the rhodanine scaffold. []

N-[2-(Substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides

Compound Description: This series comprises novel N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide derivatives. The compounds in this series were synthesized and characterized using various techniques, including elemental analysis, IR, 1H NMR, and mass spectrometry. These compounds were evaluated for their in vitro cytotoxic activity against the Dalton’s lymphoma ascites (DLA) cancer cell line. [, , ]

Relevance: These compounds share the 1,3-thiazolidin-4-one core structure with N-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide. While the target compound possesses a 2-thioxo substituent and a benzylidene moiety at the 5-position, these analogues have a 5-methyl group and an aryl substituent at the 2-position. Despite these differences, the shared thiazolidinone core suggests potential similarities in their chemical properties and biological activities. [, , ]

Methyl 2-{2-[4-Oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates (3a-h)

Compound Description: This group of compounds represents a series of methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates, synthesized and characterized using elemental analysis and spectral data. These compounds were part of a study exploring the synthesis and antibacterial activity of various heterocyclic compounds, including thiazolidinones, azetidines, and imidazolines. []

5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl Acetamide Derivatives (3a-g)

Compound Description: This series encompasses seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives synthesized from either 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid (2a) or 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid (2b) reacted with different amines. These compounds were designed as potential inhibitors of aldose reductase (AR) and aldehyde reductase (ALR) for treating diabetic complications and were tested for their inhibitory potential against these enzymes. []

Relevance: These derivatives are structurally similar to N-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide. They share the core 4-oxo-2-thioxo-1,3-thiazolidine ring system and a benzylidene substituent at the 5-position. The presence of a nicotinamide group in the target compound and acetamide variations in these derivatives highlights the exploration of different substituents to modulate the biological activity of the core scaffold. []

2-(Substituted Phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones (8a-n)

Compound Description: This set of compounds consists of a series of 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones. These compounds were synthesized and had their structures confirmed through elemental analysis and spectral data. The synthesized compounds were evaluated for their antimicrobial activity against S. aureus, E. coli, and C. albicans. []

Properties

Product Name

N-[5-(2,4-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

IUPAC Name

N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Molecular Formula

C16H9Cl2N3O2S2

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C16H9Cl2N3O2S2/c17-11-4-3-9(12(18)7-11)6-13-15(23)21(16(24)25-13)20-14(22)10-2-1-5-19-8-10/h1-8H,(H,20,22)/b13-6-

InChI Key

TZWWNLUOUARQEO-MLPAPPSSSA-N

SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.